molecular formula C16H17NO5 B5517100 dimethyl 4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 6370-12-3

dimethyl 4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5517100
CAS No.: 6370-12-3
M. Wt: 303.31 g/mol
InChI Key: GCOHBLJKBQEPAG-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C16H17NO5 and its molecular weight is 303.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.11067264 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Calcium Channel Antagonism

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been identified as a calcium antagonistic vasodilator with a preferential effect on brain vessels, known as Nimodipine. This compound prevents spasm of the isolated rabbit basilar artery induced both by depolarization and receptor stimulation. Its vasodilatory effects are predominantly cerebral, with peripheral vasodilation and consequent blood pressure decrease being much less pronounced. Nimodipine's ability to prevent impaired reperfusion of the brain caused by transitory global cerebral ischemia suggests its potential utility in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005).

Chemical Structure and Reactivity

The structural analysis of Nimodipine has revealed insights into the structure/activity relationships of 1,4-dihydropyridines. The nitrophenyl ring in Nimodipine is roughly normal to the dihydropyridine ring, which adopts a boat conformation. This detailed understanding of its structure can inform further research and development in the field of calcium channel antagonists (Wang, Herbette, & Rhodes, 1989).

Vasodilation Studies

Experimental studies on animals have shown that Nimodipine can induce significant vasodilation in the pial arteries when administered intravenously. This effect is dose-dependent, with higher doses leading to more pronounced dilation but also a drop in blood pressure. Such findings underscore the drug's potential for treating conditions associated with cerebral blood flow impairment (Auer Lm, 1981).

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It includes information about safe handling and disposal practices .

Properties

IUPAC Name

dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-11-6-4-5-10(7-11)14-12(15(18)21-2)8-17-9-13(14)16(19)22-3/h4-9,14,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOHBLJKBQEPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80980018
Record name Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-12-3
Record name Chromate(1-), [4-[2-[8-(aminosulfonyl)-1-(hydroxy-.kappa.O)-2-naphthalenyl]diazenyl-.kappa.N1]-3-(hydroxy-.kappa.O)-1-naphthalenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromate(1-), [4-[2-[8-(aminosulfonyl)-1-(hydroxy-κO)-2-naphthalenyl]diazenyl-κN1]-3-(hydroxy-κO)-1-naphthalenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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